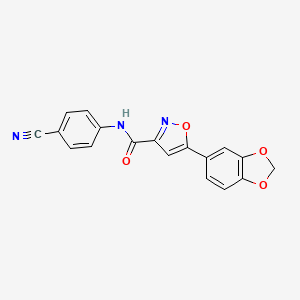
N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 by researchers at the University of Michigan and has since been used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to work by blocking the activity of dopamine D2 receptors in the brain. This may lead to a decrease in the activity of dopamine, which is a neurotransmitter that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide can have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may lead to a decrease in the symptoms of psychiatric disorders such as schizophrenia and bipolar disorder. It has also been shown to increase the release of serotonin in the brain, which may have antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. One limitation of using N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the optimal dosage and administration of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide for these conditions. Another area of interest is the potential use of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in the treatment of addiction, as it has been shown to decrease the release of dopamine in the brain, which is involved in the reward pathway that is activated by addictive substances. Overall, the potential therapeutic properties of N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide make it a promising area of research for the treatment of a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been shown to have activity as a dopamine D2 receptor antagonist, which may make it useful in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-3-2-4-17(13-15)20-18(23)22-11-9-21(10-12-22)14-16-5-7-19-8-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQCGVXQYAHRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4794471.png)
![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)
![1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)

![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![N-(3-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4794495.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)
![2-[(2-bromo-4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4794514.png)
![1-ethyl-4-[(methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4794525.png)
![2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4794530.png)
![methyl 13-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4794539.png)
![3-(3-chloro-4-methylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4794548.png)
